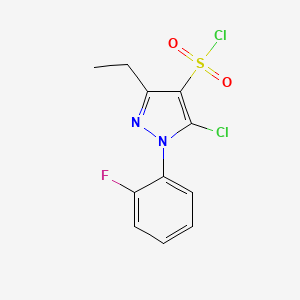

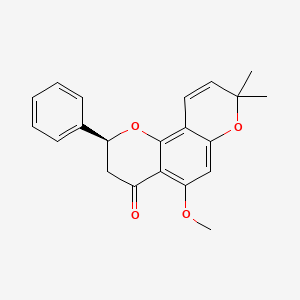

![molecular formula C14H19N3O B2536958 2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol CAS No. 1374506-02-1](/img/structure/B2536958.png)

2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[4-(4-Aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol (ABMPE) is a synthetic molecule that has been studied extensively for its potential applications in a variety of scientific fields. It has been found to have a wide range of biochemical and physiological effects, which have been utilized in a variety of laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

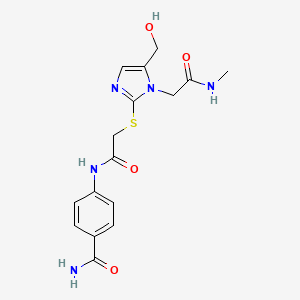

Chemical Synthesis and Molecular Interactions

Pyrazole derivatives, similar to 2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol, are explored for their potential in chemical synthesis and interactions with biological receptors. For instance, Nayak and Poojary (2019) investigated a pyrazole compound's synthesis and characterized its interaction with human prostaglandin reductase (PTGR2), suggesting its inhibitory action through molecular docking studies (Nayak & Poojary, 2019).

Optical Properties and Material Science

The research by El-Ghamaz et al. (2017) on antipyrine derivatives, including pyrazole-based compounds, highlights their significance in material science. Their work on thin films of these compounds provides insights into their optical absorption and refraction properties, indicating potential applications in optoelectronics and photonics (El-Ghamaz et al., 2017).

Catalysis and Polymerization

Bakkali-Hassani et al. (2018) explored the use of aminoalcohols in catalyzing the ring-opening polymerization of 2-methyl-N-tosyl aziridine, demonstrating the versatility of pyrazole derivatives in polymer science. Their findings suggest that these compounds can initiate polymerization, leading to polymers with potentially useful properties (Bakkali-Hassani et al., 2018).

Chemosensors

Prabowo et al. (2020) developed a chemosensor based on a gold(I) pyrazolate complex for quantifying ethanol in aqueous solutions. This application underscores the role of pyrazole derivatives in developing sensitive and accurate sensors for various substances (Prabowo et al., 2020).

Supramolecular Chemistry

Research by Lintang et al. (2017) on supramolecular phosphorescent trinuclear copper(I) pyrazolate complexes demonstrates the use of pyrazole derivatives in designing vapochromic chemosensors for ethanol. This work highlights the potential of these compounds in creating devices that can detect chemical vapors with high sensitivity and selectivity (Lintang et al., 2017).

Wirkmechanismus

Target of action

It is used as a starting material to synthesize other organic compounds .

Pharmacokinetics

It is soluble in alcohol, ether, and benzene, and partially soluble in water . This could influence its absorption and distribution in the body.

Action environment

The compound is stable, but sensitive to air and light . This suggests that its action, efficacy, and stability could be influenced by environmental factors such as exposure to light and air.

Eigenschaften

IUPAC Name |

2-[4-[(4-aminophenyl)methyl]-3,5-dimethylpyrazol-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-10-14(11(2)17(16-10)7-8-18)9-12-3-5-13(15)6-4-12/h3-6,18H,7-9,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTCFPYJFIAVQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCO)C)CC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Fluorophenyl)-2-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2536875.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-phenylacetamide](/img/structure/B2536876.png)

![2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine](/img/structure/B2536879.png)

![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2536884.png)

![2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol](/img/structure/B2536888.png)

![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536895.png)